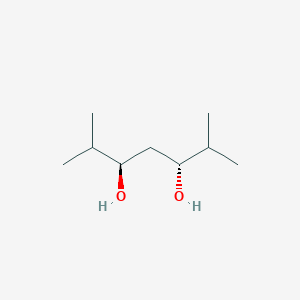

(3R,5R)-2,6-Dimethyl-3,5-heptanediol

Description

(3R,5R)-2,6-Dimethyl-3,5-heptanediol is a chiral diol with the molecular formula C₇H₁₆O₂ and a molecular weight of 132.20 g/mol. Its structure features hydroxyl groups at the 3R and 5R positions and methyl substituents at the 2 and 6 positions, making it a key building block in stereoselective organic synthesis. The compound is commercially available under CAS numbers 77291-90-8 (3R,5R enantiomer) and 125873-95-2 (3S,5S enantiomer), with suppliers such as Achemica and BOC Sciences offering it since 2010 .

This diol is notable for its role in regio- and diastereo-controlled cyclopropanation reactions. For instance, it has been used to prepare tricyclic systems from cyclic unsaturated enol ethers, enabling precise stereochemical outcomes in complex organic syntheses .

Properties

CAS No. |

128899-83-2 |

|---|---|

Molecular Formula |

C9H20O2 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

(3R,5R)-2,6-dimethylheptane-3,5-diol |

InChI |

InChI=1S/C9H20O2/c1-6(2)8(10)5-9(11)7(3)4/h6-11H,5H2,1-4H3/t8-,9-/m1/s1 |

InChI Key |

CPHZAYIWNZNICS-RKDXNWHRSA-N |

SMILES |

CC(C)C(CC(C(C)C)O)O |

Isomeric SMILES |

CC(C)[C@@H](C[C@H](C(C)C)O)O |

Canonical SMILES |

CC(C)C(CC(C(C)C)O)O |

Origin of Product |

United States |

Scientific Research Applications

Applications in Organic Synthesis

Chiral Building Block

One of the primary applications of (3R,5R)-2,6-Dimethyl-3,5-heptanediol is its use as a chiral building block in asymmetric synthesis. This property is crucial for producing enantiomerically pure substances that are often required in pharmaceuticals. The compound can facilitate the formation of specific stereoisomers that exhibit desired biological activities .

Case Study: Drug Development

In drug development, this compound has been investigated as a precursor for biologically active compounds. Research has shown that it can be transformed into various derivatives that possess antimicrobial and anti-inflammatory properties. For instance, its derivatives have been explored for their potential use in treating infections caused by resistant bacteria.

Biological Activities

Research indicates that this compound may exhibit biological activities through its involvement in biochemical pathways. It has been studied for its potential role as a chiral ligand in asymmetric catalysis, enhancing reaction selectivity and efficiency . This capability makes it valuable not only in synthetic chemistry but also in biological research where specific interactions are crucial.

Comparison with Related Compounds

To highlight the unique features of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (3S,5S)-Heptane-3,5-diol | Enantiomer with opposite stereochemistry | Different physical properties due to stereochemistry |

| 2,6-Dimethyl-3,5-heptanediol | Methyl groups on the second and sixth carbons | Lacks chirality; does not have the same applications |

| 2-Methyl-1-butanol | A shorter chain alcohol | Less complex structure; different reactivity |

This table illustrates how this compound stands out due to its specific stereochemistry and versatility in synthetic applications.

Comparison with Similar Compounds

Structural Complexity and Pharmacological Activity

Physical Properties

- The target diol’s lower molecular weight (132.20 vs. 300.40 for the aromatic analog) correlates with simpler purification processes and higher volatility, advantageous in industrial-scale syntheses .

Preparation Methods

Catalyst Preparation

The catalytic system is prepared by immersing Raney nickel alloy in a modifying solution containing (R,R)- or (S,S)-tartaric acid and sodium bromide (NaBr). The process involves:

Hydrogenation Reaction Parameters

The hydrogenation of 2,6-dimethyl-3,5-heptanedione is conducted under high-pressure hydrogen in a polar aprotic solvent (e.g., tetrahydrofuran, ethyl acetate) with a small amount of carboxylic acid (e.g., acetic acid) as an additive. Key parameters include:

| Parameter | Range | Optimal Value |

|---|---|---|

| Hydrogen Pressure | 80–120 kg/cm² | 100 kg/cm² |

| Temperature | 80–120°C | 90–100°C |

| Reaction Time | 2–10 days | 7 days |

| Catalyst Loading | 10–20 wt% (relative to substrate) | 15 wt% |

Post-reaction, the mixture is cooled, filtered to remove the catalyst, and concentrated to yield a crude diol. Recrystallization from diethyl ether or diisopropyl ether produces enantiomerically pure (3R,5R)-DMHD with a typical yield of 29–30%.

Asymmetric Reduction Using BINAP-Ruthenium Complexes

An alternative method employs chiral BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl)-ruthenium(II) complexes for asymmetric reduction of the diketone precursor. Although less described in the provided sources, this approach offers potential advantages in catalytic efficiency and milder conditions.

Reaction Mechanism

The Ru-BINAP system facilitates the transfer hydrogenation of 2,6-dimethyl-3,5-heptanedione, likely via a metal-ligand cooperative mechanism. The chiral environment of the BINAP ligand induces enantioselectivity, though specific details on yields and optical purity remain underexplored in the available literature.

Synthesis of 2,6-Dimethyl-3,5-Heptanedione Precursor

The diketone precursor is synthesized via Claisen condensation of methyl isobutyrate and methyl isopropyl ketone. This reaction, described in J. Am. Chem. Soc. 66 , 1220 (1944), proceeds under basic conditions to form the β-diketone:

Optimization of Claisen Condensation

Critical factors include:

-

Base Selection : Alkali metal alkoxides (e.g., sodium methoxide).

-

Solvent : Anhydrous ethanol or toluene.

-

Temperature : Reflux conditions (70–80°C) for 12–24 hours.

Comparative Analysis of Methods

The table below contrasts the two primary enantioselective methods:

| Method | Catalyst System | Yield (%) | Optical Purity (% ee) | Reaction Time | Scalability |

|---|---|---|---|---|---|

| RNi-Tartaric Acid | (S,S)-Tartaric Acid/NaBr-RNi | 29–30 | >99 | 7 days | Industrial |

| Ru-BINAP | Ru-(S)-BINAP | Not reported | Not reported | Hours | Laboratory |

The RNi method, despite longer reaction times, remains the preferred industrial approach due to its robustness and high enantiomeric excess.

Recrystallization and Purification

Crude (3R,5R)-DMHD is purified via sequential recrystallization from ethers. For example, three recrystallizations from diethyl ether yield colorless needle-like crystals with a melting point of 91.5–92°C and specific optical rotation (c = 1.0, methanol).

Q & A

Basic Research Questions

Q. How is (3R,5R)-2,6-Dimethyl-3,5-heptanediol structurally characterized in natural product research?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to confirm stereochemistry and purity. For chiral centers, modified Mosher's method or acetonide derivatization can resolve absolute configurations .

- Example : In studies of Alpinia officinarum, NMR data (δ 3.79 ppm for hydroxyl protons) and optical rotation ([α]D +4 in MeOH) confirmed the (3R,5R) configuration .

Q. What are the primary natural sources of this compound?

- The compound is isolated from rhizomes of Alpinia officinarum (lesser galangal) and Zingiber officinale (ginger). Extraction involves polar solvents (e.g., ethanol) followed by chromatographic purification (silica gel or HPLC) .

- Key Data :

| Source | Yield (mg/kg) | Purity (HPLC) | Reference |

|---|---|---|---|

| A. officinarum | 1.2 | 98% | |

| Z. officinale | 0.8 | 95% |

Q. What synthetic routes are reported for this compound?

- Chiral Synthesis : Asymmetric reduction of diketones using chiral catalysts (e.g., Noyori-type catalysts) or enzymatic resolution with lipases. Evidence from Aureobasidium pullulans suggests microbial biosynthesis via polyketide pathways .

- Challenges : Low enantiomeric excess (e.e.) in non-enzymatic methods; enzymatic routes require optimization of pH and temperature .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound derivatives?

- SAR Studies : Enantiomers exhibit divergent bioactivities. For example, the (3R,5R)-form shows antiemetic effects (37.7% inhibition at 50 mg/kg in CuSO4-induced emesis models), while the (3S,5S)-form is inactive. Derivatives with acetylated hydroxyl groups lose activity .

- Mechanistic Insight : Hydroxyl groups at C3 and C5 are critical for hydrogen bonding with biological targets (e.g., serotonin receptors) .

Q. What methodologies resolve contradictions in bioactivity data across studies?

- Approach :

Verify stereochemical purity using chiral HPLC (e.g., Chiralpak AD-H column) .

Control solvent effects: Bioactivity discrepancies may arise from dimethyl sulfoxide (DMSO) vs. aqueous solubility .

Re-evaluate assay conditions (e.g., cell line viability thresholds in cytotoxicity studies) .

- Case Study : Derivatives from Aureobasidium pullulans showed low antibiotic activity (MIC >128 µg/mL against S. aureus) despite structural novelty, likely due to poor membrane permeability .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound?

- Design :

- Synthesize analogs with modified alkyl chains (e.g., 2,6-diethyl vs. 2,6-dimethyl) .

- Test substituent effects on logP (lipophilicity) and hydrogen-bond donor capacity .

- Tools : Molecular docking to predict interactions with targets (e.g., 5-HT3 receptors) .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

- Issues : Co-elution with structurally similar diarylheptanoids in plant extracts.

- Solutions :

- Use tandem MS (LC-MS/MS) with multiple reaction monitoring (MRM) for specificity .

- Derivatize with trimethylsilyl (TMS) groups to enhance GC-MS sensitivity .

Data Contradiction Analysis

Q. Why do some studies report low bioactivity despite structural complexity?

- Hypotheses :

Poor bioavailability due to high polarity (logP = 1.2 for (3R,5R)-form) .

Metabolic instability: Rapid glucuronidation of hydroxyl groups in vivo .

- Validation : Perform pharmacokinetic studies with radiolabeled compound (¹⁴C) to track absorption and metabolism .

Key Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.